Nornicotine, N-formyl Nornicotine, N-formyl
Brand Name: Vulcanchem
CAS No.: 3000-81-5
VCID: VC0014642
InChI: InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2
SMILES: C1CC(N(C1)C=O)C2=CN=CC=C2
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

Nornicotine, N-formyl

CAS No.: 3000-81-5

VCID: VC0014642

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Nornicotine, N-formyl - 3000-81-5

Description

Nornicotine, N-formyl is a derivative of nornicotine, an alkaloid found in various plants, most notably the tobacco plant (Nicotiana). It is characterized by the addition of a formyl group to the nitrogen atom of nornicotine, which results in a compound with distinct chemical properties. Nornicotine, N-formyl has the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.2151 g/mol . Its structure is similar to nicotine and nornicotine but possesses unique chemical properties due to the added formyl group, potentially influencing its binding affinity to nicotinic acetylcholine receptors (nAChRs) and other biological targets.

This compound interacts primarily with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-6 and alpha-7 subunits, which are crucial for neurotransmission and implicated in various neurological processes. Research suggests that nornicotine exhibits a weak binding affinity to nAChRs compared to nicotine, but it can still activate these receptors, leading to physiological effects such as improved cognition and attention. Nornicotine is formed through the demethylation of nicotine, a process catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme, playing a significant role in determining nornicotine levels in the body following tobacco consumption.

Other compounds derived from tobacco alkaloids include nicotine, which has strong neuropharmacological effects as the primary alkaloid in tobacco, and nornicotine, which has mild neuropharmacological effects and is less potent than nicotine. Additionally, there is nitrosnornicotine, which has carcinogenic properties and is formed through nitrosation reactions. Nornicotine, N-formyl stands out due to its specific structural modifications and resultant biological activities that differ from those of other tobacco-derived compounds. Its unique interactions with biological systems make it a subject of interest in pharmacological research.

CAS No. 3000-81-5
Product Name Nornicotine, N-formyl
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 2-pyridin-3-ylpyrrolidine-1-carbaldehyde
Standard InChI InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2
Standard InChIKey GQLSEYOOXBRDFZ-UHFFFAOYSA-N
SMILES C1CC(N(C1)C=O)C2=CN=CC=C2
Canonical SMILES C1CC(N(C1)C=O)C2=CN=CC=C2
Synonyms N-Formyl-2-[3-Pyridyl]pyrrolidine; 2-(3-Pyridinyl)-1-pyrrolidinecarboxaldehyde;
PubChem Compound 528369
Last Modified Sep 14 2023

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